molecular formula C12H18ClN B15344788 N-Butyl-N-(2-chloroethyl)aniline CAS No. 53817-39-3

N-Butyl-N-(2-chloroethyl)aniline

Cat. No.: B15344788
CAS No.: 53817-39-3
M. Wt: 211.73 g/mol
InChI Key: NBTVRDMLLMEWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-(2-chloroethyl)aniline: is an organic compound with the molecular formula C12H18ClN . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a butyl group and a 2-chloroethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Aniline: The synthesis of N-Butyl-N-(2-chloroethyl)aniline can be achieved through the alkylation of aniline. Aniline is first reacted with butyl chloride in the presence of a base such as sodium hydroxide to form N-butylaniline.

    Industrial Production Methods: Industrially, the production of this compound follows similar synthetic routes but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted anilines.

    Oxidation: N-oxides.

    Reduction: Amines.

Mechanism of Action

The mechanism of action of N-Butyl-N-(2-chloroethyl)aniline involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the modification of proteins, enzymes, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

53817-39-3

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-butyl-N-(2-chloroethyl)aniline

InChI

InChI=1S/C12H18ClN/c1-2-3-10-14(11-9-13)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3

InChI Key

NBTVRDMLLMEWOF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCl)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.